Glutarylcarnitine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Glutarylcarnitine is a type of acylcarnitine, which is formed when an acyl group is transferred from coenzyme A to a molecule of L-carnitine. It is classified as a short-chain acylcarnitine and is a member of the most abundant group of carnitines in the body . Elevated levels of this compound are associated with glutaric acidemia type I, an inherited disorder of lysine, hydroxylysine, and tryptophan metabolism .

Mechanism of Action

Target of Action

Glutarylcarnitine, also known as O-glutaroyl-L-carnitine, primarily targets the mitochondria in cells . It is an acylcarnitine, a class of compounds that play a crucial role in the transport of long-chain fatty acids into the mitochondria for degradation by β-oxidation .

Mode of Action

The compound interacts with its targets by facilitating the transport of activated long-chain fatty acids (long-chain fatty acyl-CoAs) into the mitochondria . This process is essential for the β-oxidation of these fatty acids, which is a critical step in cellular energy production .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a significant role in the metabolism of lysine, hydroxylysine, and tryptophan . In the case of glutaric acidemia type 1, a disorder associated with elevated levels of this compound, there is a deficiency in the enzyme glutaryl-CoA dehydrogenase (GCDH), which leads to an accumulation of specific acylcarnitine species in a pattern characteristic of the disease .

Pharmacokinetics

The pharmacokinetics of this compound involve its distribution in various body fluids. It has been identified in human urine, plasma, and cerebrospinal fluid . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are still under investigation. It is known that this compound can be quantified in urine, which suggests renal excretion as a possible elimination pathway .

Result of Action

The primary result of this compound’s action is the facilitation of long-chain fatty acid metabolism, which is crucial for energy production in cells . In conditions such as glutaric acidemia type 1, elevated levels of this compound can be detected, serving as a biochemical marker of the disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the metabolic state of the organism, dietary factors, and the presence of other metabolites

Biochemical Analysis

Biochemical Properties

Glutarylcarnitine is involved in the degradation of L-lysine, L-hydroxylysine, and L-tryptophan . It interacts with the enzyme glutaryl-CoA dehydrogenase (GCDH), which mediates this degradation . The interaction between this compound and GCDH is crucial for the proper functioning of these metabolic pathways .

Cellular Effects

This compound has been identified in various tissues and biofluids, including the human placenta . Elevated levels of this compound can be reliably detected in patients with Glutaric Acidemia Type 1 (GA1), a disorder affecting cerebral organic acid metabolism . This suggests that this compound may have significant effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in energy metabolism. It functions to transport acyl-groups from the cytoplasm into the mitochondria so that they can be broken down to produce energy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, a study showed long-term analytical stability of the method used to quantify this compound over a 5-year period . This suggests that this compound has a stable presence and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on related compounds like L-carnitine has shown that these compounds can improve energy status, decrease oxidative stress, and prevent subsequent cell death in models of adult, neonatal, and pediatric brain injury .

Metabolic Pathways

This compound is involved in the degradation of L-lysine, L-hydroxylysine, and L-tryptophan . This degradation is mediated by the enzyme glutaryl-CoA dehydrogenase (GCDH) . The interaction between this compound and GCDH is crucial for the proper functioning of these metabolic pathways .

Transport and Distribution

This compound is transported from the cytoplasm into the mitochondria for beta-oxidation . This transport process is crucial for energy metabolism, allowing acyl-groups to be broken down to produce energy .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it plays a crucial role in energy metabolism . It is transported into the mitochondria for beta-oxidation, a process that breaks down acyl-groups to produce energy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glutarylcarnitine can be synthesized through the derivatization of acylcarnitines using butanolic hydrochloric acid. This method involves the transfer of an acyl group from coenzyme A to L-carnitine . Another method involves the use of ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for the selective quantification of this compound .

Industrial Production Methods: The industrial production of this compound typically involves the use of UHPLC-MS/MS for the quantification and separation of acylcarnitines. This method ensures high accuracy and precision in the production process .

Chemical Reactions Analysis

Types of Reactions: Glutarylcarnitine undergoes various chemical reactions, including oxidation and reduction. It is also involved in the formation of other acylcarnitines through the transfer of acyl groups .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include butanolic hydrochloric acid and pentafluorophenacyl trifluoromethanesulfonate . The reactions are typically carried out under controlled conditions to ensure the accurate quantification and separation of acylcarnitines .

Major Products Formed: The major products formed from the reactions involving this compound include other acylcarnitines, such as ethylmalonylcarnitine and methylsuccinylcarnitine .

Scientific Research Applications

Glutarylcarnitine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is widely used in the screening and diagnosis of inherited disorders of metabolism, such as glutaric acidemia type I . The compound is also used in the quantification of acylcarnitines in biological samples, which is essential for the diagnosis and monitoring of metabolic disorders . Additionally, this compound is used in research studies to understand the mechanisms of various metabolic pathways and their associated disorders .

Comparison with Similar Compounds

- Butyrylcarnitine

- Isobutyrylcarnitine

- Ethylmalonylcarnitine

- Methylsuccinylcarnitine

Comparison: Glutarylcarnitine is unique in its association with glutaric acidemia type I, an inherited disorder of lysine, hydroxylysine, and tryptophan metabolism . While other acylcarnitines, such as butyrylcarnitine and isobutyrylcarnitine, are associated with different metabolic pathways and disorders, this compound’s role in the diagnosis and monitoring of glutaric acidemia type I sets it apart .

Properties

CAS No. |

102636-82-8 |

|---|---|

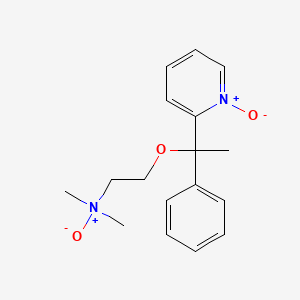

Molecular Formula |

C12H21NO6 |

Molecular Weight |

275.30 g/mol |

IUPAC Name |

5-[(2R)-1-carboxy-3-(trimethylazaniumyl)propan-2-yl]oxy-5-oxopentanoate |

InChI |

InChI=1S/C12H21NO6/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15/h9H,4-8H2,1-3H3,(H-,14,15,16,17)/t9-/m1/s1 |

InChI Key |

NXJAXUYOQLTISD-SECBINFHSA-N |

SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCC(=O)O |

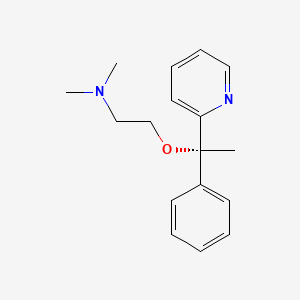

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCC(=O)[O-] |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)[O-] |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

1-Propanaminium, 3-carboxy-2-(4-carboxy-1-oxobutoxy)-N,N,N-trimethyl-, inner salt, (2R)- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.